molecular formula C15H13ClN2O2 B5885447 4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE

4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE

Cat. No.: B5885447
M. Wt: 288.73 g/mol
InChI Key: NWOSJQPIVODHJY-UHFFFAOYSA-N
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Description

4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to an acetylamino moiety, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the reaction of 4-chlorophenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products

    Oxidation: 4-{[2-(4-carboxyphenyl)acetyl]amino}benzamide

    Reduction: 4-{[2-(4-aminophenyl)acetyl]amino}benzamide

    Substitution: 4-{[2-(4-hydroxyphenyl)acetyl]amino}benzamide

Scientific Research Applications

4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-BROMOPHENYL)ACETYL]AMINO}BENZAMIDE
  • 4-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}BENZAMIDE
  • 4-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}BENZAMIDE

Uniqueness

4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-5-1-10(2-6-12)9-14(19)18-13-7-3-11(4-8-13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOSJQPIVODHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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